N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- The compound's involvement in the development of novel chemical series of ligands suggests its importance in the synthesis of potentially therapeutic agents. For instance, compounds with similar structures have been identified as potent and selective agonists, showing in vivo efficacy in models of neuropathic pain, indicating the compound's relevance in drug discovery and development for pain management (Chu et al., 2009).
Neuropharmacology and Neuroprotection
- Research has explored the neuroprotective properties of related compounds against neurotoxicity induced by specific neurotoxins, which is crucial for understanding potential treatments for neurodegenerative diseases. Such studies contribute to the broader knowledge of molecular mechanisms underlying neuroprotection and the role of oxidative stress in neurodegenerative processes (Amazzal et al., 2007).
Materials Science and Sensor Development
- In materials science, compounds with similar structures have been utilized in the synthesis of cadmium(II) Schiff base complexes, demonstrating applications in corrosion inhibition on mild steel. This highlights the compound's potential in developing new materials with improved properties for industrial applications (Das et al., 2017).
Analytical Chemistry
- The development of highly sensitive sensors for metal ions detection showcases another research avenue. Such studies demonstrate the compound's applicability in environmental monitoring and analytical chemistry, underscoring its role in the detection and quantification of pollutants (Akl & Ali, 2016).
Organic Light-Emitting Diodes (OLEDs)
- Research into homoleptic cyclometalated iridium complexes with related structures emphasizes the compound's relevance in the development of OLEDs, highlighting its potential in the creation of efficient and durable light-emitting devices (Tsuboyama et al., 2003).
Mechanism of Action
Target of action
The compound contains a 1-methyl-1H-pyrrol-2-yl group , which is a structural motif found in many bioactive compounds. This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a 1-methyl-1h-pyrrol-2-yl group have been associated with a wide range of biological activities .
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-26-9-3-7-19(26)20(27-11-13-32-14-12-27)16-24-22(30)23(31)25-17-5-2-6-18(15-17)28-10-4-8-21(28)29/h2-3,5-7,9,15,20H,4,8,10-14,16H2,1H3,(H,24,30)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQLUXANVHYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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